molecular formula C9H9ClN2OS B13691443 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B13691443
M. Wt: 228.70 g/mol
InChI Key: QZOBAQQRWURJSU-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a chlorine atom at the second position, a methylthio group at the fourth position, and a quinazolinone core structure

Preparation Methods

The synthesis of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-chloroaniline and methylthiol.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core. This step often involves the use of a dehydrating agent and a catalyst to facilitate the formation of the heterocyclic ring.

    Chlorination and Methylthiolation: The quinazolinone core is then chlorinated at the second position and methylthiolated at the fourth position using appropriate reagents and conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    2-Chloro-4-(methylthio)pyrimidine: This compound has a similar structure but lacks the quinazolinone core.

    4-Chloro-2-(methylthio)pyrimidine: Another similar compound with a pyrimidine core instead of a quinazolinone core.

    2-Chloro-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of a methylthio group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazolinone core, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C9H9ClN2OS/c1-14-8-7-5(11-9(10)12-8)3-2-4-6(7)13/h2-4H2,1H3

InChI Key

QZOBAQQRWURJSU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1C(=O)CCC2)Cl

Origin of Product

United States

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